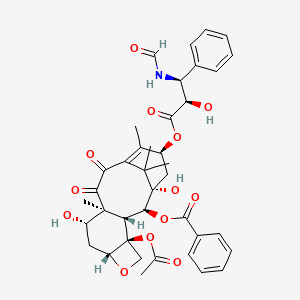
Theobromine Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theobromine Carboxylic Acid is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is chemically similar to caffeine and theophylline, and it is known for its stimulating effects on the central nervous system. This compound, as the name suggests, is a compound where a carboxylic acid group is attached to the theobromine molecule. This modification can potentially alter the physicochemical properties and biological activities of theobromine.
Méthodes De Préparation
One common method is the mechanochemical grinding method, where theobromine is reacted with carboxylic acids such as oxalic acid, citric acid, or gallic acid . The reaction conditions often involve solid-state grinding or solution-state crystallization, followed by characterization using techniques like powder X-ray diffraction (PXRD), simultaneous thermal analysis (STA), and Fourier transform infrared spectroscopy (IR) .
Industrial production methods for Theobromine Carboxylic Acid are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated crystallization processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Theobromine Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Theobromine Carboxylic Acid has several scientific research applications:
Chemistry: It is used in the study of cocrystal formation and supramolecular chemistry.
Biology: this compound is investigated for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and functional materials.
Mécanisme D'action
The mechanism of action of Theobromine Carboxylic Acid is similar to that of theobromine. It stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . The compound acts as an antagonist at adenosine receptors, which inhibits the release of neurotransmitters from presynaptic sites and augments the actions of norepinephrine or angiotensin . This antagonism promotes neurotransmitter release, leading to its stimulating effects.
Comparaison Avec Des Composés Similaires
Theobromine Carboxylic Acid can be compared with other similar compounds such as caffeine, theophylline, and other xanthine derivatives. These compounds share structural similarities and exhibit similar biological activities, such as central nervous system stimulation and diuretic effects . this compound’s unique carboxylic acid group may confer distinct physicochemical properties and potential therapeutic applications.
Similar Compounds
- Caffeine
- Theophylline
- Theobromine
- Xanthine derivatives
This compound stands out due to its potential for forming cocrystals and its unique interactions with other molecules, making it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C7H10N4O3 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
[3-methyl-5-(methylamino)imidazole-4-carbonyl]carbamic acid |
InChI |
InChI=1S/C7H10N4O3/c1-8-5-4(11(2)3-9-5)6(12)10-7(13)14/h3,8H,1-2H3,(H,10,12)(H,13,14) |
Clé InChI |
BCFQLJFGMUXHBS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N(C=N1)C)C(=O)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)

![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
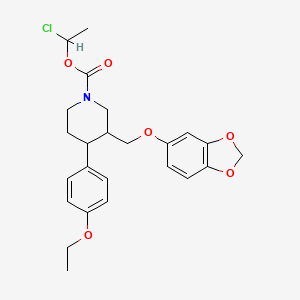
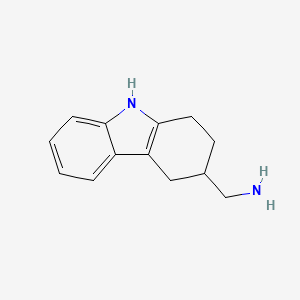
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)

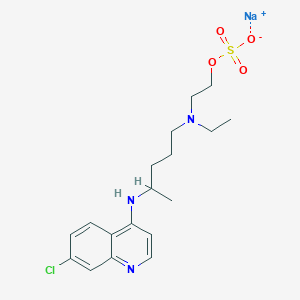
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)

![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
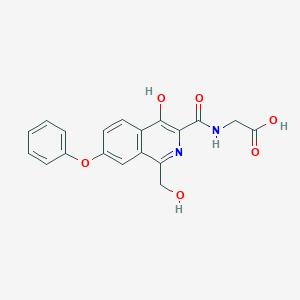
![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
